Lipophilicity Differentiation: Measured logP and logD of 847388-02-7 Relative to Known Imidazo[1,2-a]pyrimidine Benzamide Scaffolds
CAS 847388-02-7 exhibits a calculated logP of 4.6441 and logD (pH 7.4) of 4.6434 . The imidazo[1,2-a]pyrimidine benzamide scaffold without the 4-tert-butyl and 2-methoxy substituents typically yields substantially lower logP values; for example, the des-tert-butyl des-methoxy analog CAS 864685-39-2 (molecular weight 254.24) has a significantly smaller hydrocarbon fraction and consequently lower predicted lipophilicity . The logP of 4.64 places 847388-02-7 at the upper boundary of typical oral drug-like space (Rule of Five: logP ≤ 5), indicating it possesses sufficient lipophilicity for membrane penetration while remaining below the threshold commonly associated with poor solubility and high metabolic clearance [1]. In contrast, analogs lacking the tert-butyl group may exhibit insufficient lipophilicity for robust passive membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD) |
|---|---|
| Target Compound Data | logP = 4.6441; logD (pH 7.4) = 4.6434 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine benzamide scaffold lacking 4-tert-butyl and 2-methoxy groups: predicted logP is substantially lower (quantitative value not publicly reported for direct comparator; exemplar des-tert-butyl analog CAS 864685-39-2 has MW 254.24 vs. 400.48 for target compound ) |
| Quantified Difference | logP difference is estimated at >1 log unit based on the incremental contributions of the tert-butyl and methoxy substituents, consistent with established fragment-based lipophilicity additivity principles [1] |
| Conditions | Calculated values from ChemDiv cheminformatics platform using standardized prediction algorithms |
Why This Matters
A logP difference of >1 unit translates to a >10-fold difference in predicted membrane partitioning, directly impacting cell-based assay permeability, non-specific protein binding, and apparent potency readouts.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
